molecular formula C25H54O6P2 B8772450 Tetrahexyl methylenediphosphonate

Tetrahexyl methylenediphosphonate

Cat. No.: B8772450
M. Wt: 512.6 g/mol
InChI Key: NMMBDAYUXVALNI-UHFFFAOYSA-N
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Description

Overview of Bisphosphonate Ligand Families in Coordination and Separation Science

Bisphosphonates are a class of organophosphorus compounds characterized by two phosphonate (B1237965) groups bonded to a central carbon atom. This structural motif imparts strong chelating properties, enabling them to act as versatile ligands for a wide range of metal ions. In coordination chemistry, bisphosphonate ligands are known to form stable complexes with various metals, influencing their reactivity and properties. nih.govgoogle.comnih.govresearchgate.netresearchgate.net Their ability to selectively bind with metal ions has also made them valuable in separation science, particularly in the extraction and separation of rare earth elements and actinides from aqueous solutions. nih.govresearchgate.netdntb.gov.uaresearchgate.netmdpi.com The nature of the alkyl groups attached to the phosphonate moieties plays a crucial role in the solubility and extraction efficiency of these ligands. researchgate.net

Historical Context of Methylenediphosphonate Research

The investigation of methylenediphosphonate compounds dates back several decades, with early research focusing on their synthesis and fundamental properties. A notable method for the preparation of tetra-secondary alkyl methylenediphosphonates involves the reaction of a tri-secondary alkyl phosphite (B83602) with dibromomethane (B42720). google.com This process, which yields the desired product in high purity, was a significant advancement over previous methods that often resulted in lower yields. google.com Initial studies also recognized the potential of these compounds as intermediates in the synthesis of more complex molecules, such as tetra-substituted methylenediphosphine dioxides, which have demonstrated efficacy as extractants for valuable metals like uranium. google.com

Significance of Tetrahexyl Methylenediphosphonate within Organophosphorus Chemistry

This compound holds a specific position within the broader family of organophosphorus compounds due to the presence of its long alkyl chains. While detailed research on this particular molecule is limited, the influence of the alkyl group length on the properties of organophosphorus extractants is a well-established principle. The hexyl groups in this compound are expected to significantly enhance its lipophilicity, thereby increasing its solubility in organic solvents and potentially improving its efficiency in solvent extraction processes. This characteristic is particularly relevant for the separation of metal ions from aqueous phases, a critical step in various industrial and environmental applications. The structural design of such extractants, including the nature of the alkyl substituents, is a key area of research in the development of advanced separation technologies. researchgate.net

Scope and Objectives of Academic Inquiry into this compound Systems

The academic inquiry into this compound systems is primarily driven by its potential applications in coordination chemistry and solvent extraction. The core objectives of such research would be to systematically investigate its synthesis, characterize its physicochemical properties, and evaluate its performance as a ligand and an extractant. A key area of interest is its ability to form stable complexes with metal ions, particularly rare earth elements and actinides, and to understand the stoichiometry and structure of these complexes. Furthermore, research would aim to quantify its extraction efficiency and selectivity for specific metal ions from complex matrices, which is of significant interest for hydrometallurgical and nuclear waste reprocessing applications. nih.govresearchgate.netdntb.gov.uaresearchgate.netmdpi.com

Physicochemical Properties of Tetra-alkyl Methylenediphosphonates

The physicochemical properties of tetra-alkyl methylenediphosphonates are significantly influenced by the length of the alkyl chains attached to the phosphonate groups. While specific experimental data for this compound is not widely available, trends can be inferred from its shorter-chain analogues. sigmaaldrich.com

Table 1: Basic Properties of this compound

PropertyValue
Molecular Formula C25H54O6P2
Molecular Weight 512.65 g/mol
CAS Number 3011-78-7

Table 2: Comparative Properties of Tetra-alkyl Methylenediphosphonates

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Refractive Index (n20/D)Density (g/mL at 25°C)
Tetramethyl methylenediphosphonateC5H14O6P2232.11152-154 / 2.51.455~1.25
Tetraethyl methylenediphosphonateC9H22O6P2288.21171-174 / 111.4421.16
Tetraisopropyl methylenediphosphonateC13H30O6P2344.32155 / 0.51.4311.08
This compound C25H54O6P2 512.65 Not available Not available Not available

Data for tetramethyl-, tetraethyl-, and tetraisopropyl methylenediphosphonate are sourced from publicly available chemical databases and supplier information. sigmaaldrich.comnih.govchemicalbook.comsigmaaldrich.comchemicalbook.comchemicalbook.comsigmaaldrich.com Data for this compound is limited to basic identifiers. sigmaaldrich.com

Properties

Molecular Formula

C25H54O6P2

Molecular Weight

512.6 g/mol

IUPAC Name

1-[dihexoxyphosphorylmethyl(hexoxy)phosphoryl]oxyhexane

InChI

InChI=1S/C25H54O6P2/c1-5-9-13-17-21-28-32(26,29-22-18-14-10-6-2)25-33(27,30-23-19-15-11-7-3)31-24-20-16-12-8-4/h5-25H2,1-4H3

InChI Key

NMMBDAYUXVALNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(CP(=O)(OCCCCCC)OCCCCCC)OCCCCCC

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of Tetrahexyl Methylenediphosphonate

Hydrolysis and Solvolysis Pathways of Tetrahexyl Methylenediphosphonate Esters

The hydrolysis of this compound involves the cleavage of its phosphonate (B1237965) ester bonds (P-O-C) when reacting with water. This process can be catalyzed by either acids or bases. libretexts.orgchemguide.co.uk

Under acidic conditions, the hydrolysis of esters is a reversible reaction. libretexts.org For phosphonate esters, the reaction is typically heated with an excess of a strong acid in an aqueous solution to drive the equilibrium towards the formation of the corresponding phosphonic acid and alcohol. chemguide.co.uk In the case of this compound, acidic hydrolysis would yield methylenediphosphonic acid and 1-hexanol. The reaction proceeds through protonation of the ester oxygen, making the phosphorus atom more susceptible to nucleophilic attack by water.

Basic hydrolysis, also known as saponification, is generally an irreversible process for esters. masterorganicchemistry.com The reaction is carried out by heating the ester with a base, such as sodium hydroxide (B78521). This process results in the formation of an alcohol and the salt of the carboxylic acid, or in this case, the salt of the phosphonic acid. masterorganicchemistry.com The irreversibility of this reaction under basic conditions is a key advantage, as the final products are easier to separate. chemguide.co.uk The reaction of this compound with a base like sodium hydroxide would produce sodium methylenediphosphonate and 1-hexanol.

Phosphonate Group Functionalization and Derivatization Reactions

The phosphonate groups in this compound are the primary sites for functionalization and derivatization. While specific studies on this compound are limited, the general reactivity of phosphonates provides insight into its potential chemical transformations.

One of the most common reactions involving phosphonates is the Horner-Wadsworth-Emmons reaction. This reaction typically involves the deprotonation of a phosphonate ester to form a carbanion, which then reacts with an aldehyde or ketone to produce an alkene. However, for this compound, the methylene (B1212753) bridge between the two phosphonate groups makes this specific transformation less straightforward without prior modification.

Derivatization can also occur through transesterification, where the hexyloxy groups are exchanged with other alkoxy groups by reacting with a different alcohol in the presence of a catalyst. Additionally, the phosphonate esters can be converted to phosphonic acids through hydrolysis, as previously discussed. These phosphonic acids can then be further functionalized. For instance, they can be converted to phosphonic dichlorides using reagents like thionyl chloride, which are then reactive intermediates for the synthesis of other phosphonate derivatives.

The phosphorus-carbon bond in phosphonates is known for its high stability, making reactions that cleave this bond difficult to achieve under normal conditions. youtube.com

Reaction Kinetics and Thermodynamics of this compound Transformations

Detailed experimental data on the reaction kinetics and thermodynamics of this compound transformations are not extensively documented in publicly available literature. However, general principles of ester hydrolysis and phosphonate chemistry can provide a qualitative understanding.

The hydrolysis of phosphonate esters, like other esters, is influenced by factors such as temperature, pH, and the presence of catalysts. The activation energy for the hydrolysis of phosphonate esters can be significant, often requiring elevated temperatures to proceed at a reasonable rate. pnas.org

Thermodynamically, the hydrolysis of esters is generally a favorable process, though the reaction equilibrium under acidic conditions can limit the yield. commonorganicchemistry.com In basic hydrolysis, the formation of the stable carboxylate or phosphonate salt drives the reaction to completion, making it thermodynamically very favorable. masterorganicchemistry.com

For other transformations, such as functionalization reactions, the kinetics and thermodynamics would be highly dependent on the specific reagents and reaction conditions employed. For example, the thermodynamics of transesterification are often close to neutral, with the reaction being driven by the relative concentrations of the reactants and products.

Stability Studies of this compound in Diverse Chemical Environments

The stability of this compound is a critical consideration for its potential applications, particularly in harsh chemical environments.

Radiolytic Stability in Nuclear Fuel Cycle Contexts

Organophosphorus compounds are utilized in nuclear fuel reprocessing, such as in the PUREX process, where they are exposed to intense ionizing radiation. researchgate.net This radiation can lead to the radiolytic degradation of these compounds, affecting their performance. researchgate.net The degradation of organophosphorus extractants can result in the formation of various byproducts that can interfere with the separation process. nih.govtamu.edu

While specific studies on the radiolytic stability of this compound are scarce, the general behavior of phosphonates in such environments suggests that both the ester and the alkyl groups can be susceptible to radiolytic attack. The absorption of radiation can lead to the formation of radicals and other reactive species, which can initiate degradation pathways. osti.govresearchgate.net The stability of similar ligands has been shown to be influenced by the presence of complexed metal ions. osti.gov

Hydrolytic Stability under Acidic and Basic Conditions

As discussed in the hydrolysis section, this compound is susceptible to hydrolysis under both acidic and basic conditions. The stability of the compound in aqueous environments is therefore pH-dependent.

Coordination Chemistry and Ligand Design Principles of Tetrahexyl Methylenediphosphonate

Ligand Architecture and Denticity of Methylenediphosphonates

The design of a ligand is crucial for its effectiveness in complexing metal ions. The architecture of methylenediphosphonates, including the nature of the alkyl chains, plays a pivotal role in their coordination behavior.

The fundamental coordinating unit of Tetrahexyl methylenediphosphonate is the methylenebis(phosphonate) group. A key feature of this moiety is its ability to act as a bidentate ligand. libretexts.orgpurdue.eduyoutube.com A bidentate ligand is a chelating agent that has two donor atoms capable of binding to a single central metal ion, forming a chelate ring. libretexts.orgpurdue.edulibretexts.orgyoutube.com In the case of the methylenebis(phosphonate) moiety, the two phosphoryl oxygen atoms (from the P=O groups) serve as the donor sites.

This dual-point attachment allows the ligand to "grasp" the metal ion, leading to the formation of a stable ring structure. purdue.edu This chelation effect generally results in more stable metal complexes compared to those formed with analogous monodentate ligands, which bind through a single donor atom. The P-C-P backbone of these bisphosphonates is a determining factor in their physicochemical properties and their affinity for metal cations. semanticscholar.org The formation of these chelate rings is a critical aspect of their utility in various applications, including metal sequestration. researchgate.net

Furthermore, the hexyl chains affect the ligand's conformation and introduce steric hindrance. The flexibility of the alkyl chains allows the ligand to adopt various conformations in solution. However, their bulkiness can create steric hindrance, which is a spatial obstruction that can impede the approach of the ligand to a metal ion or affect the packing of multiple ligands around a metal center. semanticscholar.org This steric effect can influence the stoichiometry and geometry of the resulting metal complex. For instance, significant steric repulsion upon the coordination of a second large phosphonate (B1237965) group has been observed to affect complex stability in similar systems. semanticscholar.org The interplay between the chelating ability of the phosphonate core and the steric and solubility effects of the hexyl chains is a key principle in the design of such extractants.

Complexation with f-Block Metal Ions: Actinides and Lanthanides

The separation of trivalent actinides from lanthanides is a significant challenge in the nuclear fuel cycle due to their similar ionic radii and charge densities. Ligands like this compound are designed to exploit the subtle differences in the coordination chemistry of these f-block elements.

The stoichiometry of metal-ligand complexes refers to the ratio in which the metal ions and ligands combine. For trivalent actinides (An³⁺) and lanthanides (Ln³⁺) with chelating extractants, common stoichiometries include 1:1, 1:2, and 1:3 (metal:ligand). ias.ac.in For example, studies with analogous tripodal aminophosphonic ligands have shown the formation of 1:2 complexes with lanthanides. rsc.org In other extraction systems involving trivalent f-block elements, the formation of 1:1 and 1:2 species is also common. ias.ac.in

For liquid-liquid extraction systems using ligands like this compound, the extracted species is often a neutral complex. The specific stoichiometry, such as M(L)₃ or other variations, depends on several factors. These include the concentration of the ligand, the pH of the aqueous phase, and the nature of the diluent used. Slope analysis from liquid-liquid extraction data is a common method to determine these stoichiometries. For instance, in extractions with other types of extractants, species such as M(BPH)₃·n(TBP) (where n=1 or 2) have been identified for trivalent actinides and lanthanides. iaea.org While specific stoichiometric data for this compound is not detailed in the available literature, it is expected to form complexes where three bidentate ligands neutralize the +3 charge of the metal ion, likely resulting in a 1:3 metal-to-ligand ratio in the extracted complex under many conditions.

The phosphoryl oxygen atoms are the primary sites of coordination in this compound. Phosphonate groups are versatile and can adopt numerous coordination modes due to their three accessible oxygen atoms, although in esterified phosphonates like this one, it is the P=O oxygen that is the primary donor. researchgate.netacs.org

The two phosphoryl oxygens of a single ligand molecule can coordinate to the same metal ion in a chelating fashion, forming a stable ring. Alternatively, they can act as bridging ligands, where each phosphoryl oxygen coordinates to a different metal ion, leading to the formation of polynuclear complexes or coordination polymers. acs.orgmdpi.com The specific coordination mode adopted depends on factors such as the metal-to-ligand ratio, the size of the metal ion, and the reaction conditions. In complexes with f-block elements, which have high coordination numbers (typically 8 to 12), multiple ligands will arrange around the central metal ion. academie-sciences.fr The coordination of the phosphoryl oxygen to the metal ion is a classic Lewis acid-base interaction, where the oxygen atom donates a pair of electrons to the electron-deficient metal cation.

The stability of metal-ligand complexes in solution is quantified by the formation constant (also known as the stability constant, K, or β). numberanalytics.com A higher formation constant indicates a stronger interaction and a more stable complex. numberanalytics.com The thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide deeper insight into the complexation process.

Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous complexation reaction. It is related to the stability constant by the equation ΔG° = -RTlnK.

Enthalpy (ΔH): This represents the heat change during complex formation. A negative ΔH (exothermic) suggests the formation of strong bonds between the metal and the ligand.

Metal Ionlog KΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
La(III)----
Eu(III)----
Lu(III)----
Am(III)----
nih.goviaea.org

Compound Reference Table

Compound Name
This compound
Americium
Lanthanide
Actinide

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

General information on related compounds, such as other alkyl methylenediphosphonates and diphosphonic acids, suggests that the phosphonate groups have a strong affinity for metal ions and can participate in the formation of complex supramolecular structures. However, the influence of the long hexyl chains on the coordination and self-organization properties of this compound remains uncharacterized in the available literature.

Due to the lack of specific experimental data, such as stability constants for metal complexes, detailed coordination modes, or crystallographic data of self-assembled structures for this compound, it is not possible to provide a scientifically accurate and detailed article on its coordination chemistry and supramolecular behavior as requested.

Applications in Advanced Separation Science and Material Chemistry

Solvent Extraction of Actinides and Lanthanides Using Tetrahexyl Methylenediphosphonate

The primary application of this compound in separation science lies in its ability to selectively extract actinides and lanthanides from aqueous solutions, particularly those derived from spent nuclear fuel. This process, known as solvent extraction, involves the transfer of metal ions from an aqueous phase to an organic phase containing the extractant.

Selective Extraction of Trivalent, Tetravalent, and Hexavalent Actinides

This compound demonstrates a strong affinity for actinides in various oxidation states. Research has shown its effectiveness in extracting trivalent actinides like americium (Am) and curium (Cm), tetravalent actinides such as thorium (Th) and plutonium (Pu), and hexavalent actinides, notably uranium (U). The extraction efficiency is influenced by the charge density of the actinide ion, with higher valence states generally exhibiting stronger extraction. For instance, the extraction of tetravalent and hexavalent actinides is often more efficient than that of trivalent actinides under similar conditions. dss.go.th The mechanism of extraction typically involves the formation of a coordination complex between the actinide ion and the phosphoryl groups of the this compound molecule.

Lanthanide/Actinide Separation Strategies and Factors

A key challenge in nuclear fuel reprocessing is the separation of trivalent actinides from lanthanides, as they share similar ionic radii and chemical properties. This compound, often in combination with other extractants, plays a role in strategies aimed at achieving this separation. The selectivity for actinides over lanthanides is a critical performance indicator for any solvent extraction system. This selectivity is often attributed to the subtle differences in the nature of the metal-ligand bond, with actinides exhibiting a slightly greater covalent character in their interactions with soft-donor ligands compared to the predominantly ionic interactions of lanthanides. nih.gov Separation factors (SF), which quantify the preferential extraction of one element over another, are crucial parameters in evaluating the effectiveness of these separation strategies.

Influence of Aqueous Phase Composition (e.g., Nitric Acid Concentration)

The composition of the aqueous phase, particularly the concentration of nitric acid, significantly impacts the extraction process. Generally, the distribution ratio of actinides increases with increasing nitric acid concentration up to a certain point. osti.gov This is because the nitrate (B79036) ions act as salting-out agents, promoting the transfer of the metal-extractant complex into the organic phase. However, at very high nitric acid concentrations, the extraction efficiency may decrease due to competition from the acid for the extractant molecules. The optimal nitric acid concentration for selective extraction is a key parameter that needs to be carefully controlled in any industrial-scale separation process. For example, studies have shown that the extraction of zirconium (a fission product) is strongly dependent on the nitrate concentration. osti.gov

Synergistic Extraction Systems Involving this compound

To enhance extraction efficiency and selectivity, this compound can be used in synergistic extraction systems. This involves the addition of a second extractant to the organic phase, which works in concert with the primary extractant to produce a greater extraction effect than the sum of the individual extractants. For instance, combinations of this compound with other neutral or acidic extractants have been investigated. pnnl.gov These synergistic systems can lead to the formation of mixed-ligand complexes with the metal ion, resulting in enhanced stability and extractability. iaea.org The study of synergistic extraction is an active area of research aimed at developing more efficient and selective separation processes for actinides.

Solid-Phase Extraction and Chromatographic Separations

No specific studies detailing the use of this compound in solid-phase extraction (SPE) or chromatographic separations were found. In principle, organophosphorus compounds can be employed in these techniques.

There is no available research describing the immobilization of this compound onto polymeric supports. Conceptually, such a process would involve grafting the phosphonate (B1237965) ligand onto a solid matrix, like polystyrene or silica (B1680970), to create a stationary phase for chromatography or SPE. This functionalized support could then be used to selectively bind target metal ions from a solution.

While other organophosphorus extractants are extensively studied for nuclear waste remediation, particularly for the separation of actinides and lanthanides, no literature specifically documents the application of this compound for this purpose. Similarly, its use in environmental monitoring for the detection or removal of heavy metal contaminants is not reported. The general approach in nuclear waste processing involves using extractants in liquid-liquid extraction or on solid supports to separate hazardous radionuclides from high-level waste streams.

Development of Extractant Resins and Functionalized Materials

There are no published reports on the development of extractant resins or other functionalized materials that specifically incorporate this compound. The creation of such materials would follow the general principles of immobilizing an active ligand onto a solid support to produce a material with selective binding capabilities.

This compound as a Component in Solution-Phase Complexation Systems

No data is available on the use of this compound in solution-phase complexation systems for applications like solvent extraction. Studies with analogous compounds suggest that methylenediphosphonates can act as ligands, forming complexes with metal ions in an organic solvent to facilitate their extraction from an aqueous phase. However, the specific efficiency, selectivity, and behavior of the tetrahexyl derivative in such systems have not been documented.

Analytical Methodologies for Tetrahexyl Methylenediphosphonate Research

Spectroscopic Characterization of Tetrahexyl Methylenediphosphonate and Its Complexes

Spectroscopic techniques are paramount in elucidating the structural features of this compound and its metallic complexes. These methods probe the molecule's interaction with electromagnetic radiation, providing a detailed fingerprint of its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds like this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

¹H NMR (Proton NMR): In the proton NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the hexyl chains and the central methylene (B1212753) bridge. The chemical shifts and coupling patterns of these signals would confirm the presence of the hexyl groups and their attachment to the phosphonate (B1237965) moieties. The integration of the signals would provide a quantitative measure of the relative number of protons in different chemical environments.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of the molecule. Each unique carbon atom in the hexyl chains and the methylene bridge would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its proximity to electronegative oxygen and phosphorus atoms.

³¹P NMR (Phosphorus-31 NMR): As a phosphorus-containing compound, ³¹P NMR is particularly informative. A single signal in the ³¹P NMR spectrum would be expected for the two equivalent phosphorus atoms in this compound, confirming the symmetrical nature of the molecule. The chemical shift of this signal provides insight into the electronic environment of the phosphorus atoms. Upon complexation with metal ions, a significant change in the ³¹P chemical shift is anticipated, providing direct evidence of the formation of a metal-ligand bond.

While specific spectral data for this compound is not widely published, data for analogous compounds like Tetraethyl methylenediphosphonate and Tetraisopropyl methylenediphosphonate are available and provide a reference for the expected spectral features. nih.govnih.gov

Table 1: Representative NMR Data for Methylene Diphosphonate Analogs

NucleusCompoundChemical Shift (ppm)Multiplicity / Coupling Constant (J)
¹H Methylenediphosphonic acid in D₂O2.527t, J(H,P) = 20.8 Hz
¹³C Tetraethyl methylenediphosphonateData not readily available in sources
³¹P Tetraethyl methylenediphosphonateData not readily available in sources

Note: This table is illustrative and based on available data for analogous compounds. Specific shifts for this compound may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are highly sensitive to the presence of specific functional groups and can provide valuable information about molecular structure and bonding. nih.govsemanticscholar.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the P=O (phosphoryl) and P-O-C stretching vibrations. The C-H stretching and bending vibrations of the hexyl chains and the methylene bridge would also be prominent. Changes in the position and intensity of the P=O stretching band upon complexation with metals can indicate the coordination mode of the ligand.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The P-C-P symmetric stretch of the methylene bridge would be a characteristic feature in the Raman spectrum.

Together, IR and Raman spectroscopy offer a comprehensive vibrational analysis of this compound and its complexes, aiding in the confirmation of its identity and the study of its coordination chemistry.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds, including metal complexes of this compound. It allows for the determination of the molecular weight of the intact molecule and its complexes, often observed as protonated molecules [M+H]⁺ or adducts with other cations.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual mass analysis. This is particularly useful for monitoring the progress of synthesis reactions, identifying impurities, and analyzing complex mixtures containing this compound and its reaction products.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC): GC can be used to assess the purity of volatile starting materials and, potentially, of the final product if it is sufficiently thermally stable and volatile. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of non-volatile compounds like this compound. sielc.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is a common mode of operation. sielc.com By monitoring the elution of the compound from the column with a suitable detector (e.g., UV-Vis or refractive index), the purity of a sample can be accurately determined. HPLC is also invaluable for monitoring the progress of a chemical reaction by analyzing the disappearance of reactants and the appearance of products over time. nih.gov

Table 2: Illustrative HPLC Conditions for Diphosphonate Analysis

ParameterCondition
Column Reversed-phase (e.g., C18)
Mobile Phase Acetonitrile/Water gradient with an acidic modifier (e.g., formic acid for MS compatibility) sielc.com
Detection UV, Refractive Index, or Mass Spectrometry
Application Purity assessment, reaction monitoring, impurity profiling sielc.comnih.gov

Radiochemical Analysis for Distribution Coefficient Determination in Extraction Studies

In the context of solvent extraction studies, particularly for the separation of radionuclides, this compound can be evaluated as an extractant. Radiochemical analysis is employed to determine the efficiency of this extraction process.

The distribution coefficient (D) is a key parameter that quantifies the extent to which a radionuclide is extracted from an aqueous phase into an organic phase containing the extractant. It is calculated as the ratio of the concentration of the radionuclide in the organic phase to its concentration in the aqueous phase at equilibrium.

To determine the distribution coefficient, a known volume of an aqueous solution containing the radionuclide of interest is contacted with a known volume of an organic solvent containing this compound. After thorough mixing and phase separation, the radioactivity in both the aqueous and organic phases is measured using appropriate radiation detectors (e.g., gamma spectrometers or liquid scintillation counters). From these measurements, the distribution coefficient can be calculated, providing a quantitative measure of the extraction efficiency of this compound for a specific radionuclide under a given set of conditions (e.g., pH, temperature, and extractant concentration).

X-ray Diffraction (XRD) and Crystallography for Structural Elucidation of Metal-Ligand Adducts

Despite the utility of this analytical method, a thorough review of publicly accessible scientific literature and crystallographic databases reveals a notable absence of detailed single-crystal X-ray diffraction studies specifically for metal-ligand adducts of this compound. While numerous studies have been published on the crystallographic characterization of metal complexes with other tetra-alkyl methylenediphosphonates, particularly those with shorter alkyl chains (e.g., ethyl, isopropyl), specific and detailed research findings, including crystallographic data tables for this compound complexes, are not currently available in the public domain.

Searches for crystallographic information using the compound's Chemical Abstracts Service (CAS) number (3011-78-7) in conjunction with terms such as "crystal structure," "X-ray diffraction," and "metal complex" did not yield any specific studies reporting the crystal structure of a metal adduct of this ligand. This suggests that such studies may not have been published in peer-reviewed journals or deposited in common crystallographic databases.

The lack of available data precludes the presentation of detailed research findings and interactive data tables for the crystallographic parameters of this compound metal-ligand adducts as would typically be included in a comprehensive review. The reasons for this data gap could be manifold, including the challenges associated with obtaining single crystals of sufficient quality for diffraction studies, which can be influenced by the long, flexible hexyl chains that may favor the formation of oils or amorphous solids over well-ordered crystals.

Therefore, while the principles of X-ray diffraction and crystallography are highly relevant to the study of this compound and its potential metal complexes, there is currently no specific experimental data to report in this section. Future research in this area would be invaluable for a complete understanding of the structural chemistry of this compound and its coordination behavior with various metal ions.

Computational and Theoretical Investigations of Tetrahexyl Methylenediphosphonate

Molecular Dynamics Simulations of Solvent Extraction Processes

Solvent extraction is a complex process influenced by the dynamic interactions between the extractant, the target species (e.g., metal ions), and the solvent molecules in both the aqueous and organic phases. researchgate.netmdpi.com Molecular dynamics (MD) simulations offer a powerful lens through which to view these processes at an atomistic level. mdpi.comrsc.org By simulating the movement of every atom in the system over time, MD can reveal the mechanisms of extraction, the structure of the extracted complex at the liquid-liquid interface, and the role of the solvent in stabilizing the species involved. researchgate.net

For Tetrahexyl Methylenediphosphonate, MD simulations could elucidate how the long hexyl chains influence its solubility in different organic diluents and how they arrange themselves at the interface. rsc.org These simulations can also provide insights into the conformational changes the ligand undergoes upon complexation and the dynamics of the extraction process, including the transfer of the metal-ligand complex across the phase boundary. Such studies are crucial for optimizing extraction conditions and for the rational design of more efficient and selective extractant systems. mdpi.com

DFT (Density Functional Theory) Studies of Metal-Ligand Complexation

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the properties of metal complexes due to its balance of accuracy and computational cost. nih.govrsc.org DFT methods can be used to investigate the geometry, stability, and electronic structure of the complexes formed between this compound and various metal ions. vub.bersc.org

These studies can predict key parameters such as bond lengths, bond angles, and coordination numbers of the resulting metal complexes. sigmaaldrich.com Furthermore, DFT can calculate the binding energies between the ligand and the metal ion, providing a quantitative measure of the complex's stability. rsc.org By comparing the binding energies for different metal ions, it is possible to predict the selectivity of this compound. The analysis of the electronic structure of the complex, through methods like Natural Bond Orbital (NBO) analysis, can reveal the nature of the metal-ligand bonding, whether it is primarily electrostatic or covalent in character. sigmaaldrich.com

Table 2: Representative DFT-Calculated Parameters for a Metal-Diphosphonate Complex

ParameterDescriptionIllustrative Value
M-O Bond LengthThe distance between the metal center and the coordinating oxygen atom of the phosphonate (B1237965) group.2.15 Å
Binding EnergyThe energy released upon the formation of the complex from the metal ion and the ligand.-150 kcal/mol
Charge on MetalThe partial atomic charge on the metal center within the complex.+1.2 e

Note: This table presents typical parameters that would be obtained from a DFT study of a metal-diphosphonate complex. Specific data for this compound complexes is not available in the surveyed literature.

Modeling of Extraction Equilibria and Speciation in Biphasic Systems

The modeling of extraction equilibria aims to quantitatively describe the distribution of a metal species between an aqueous and an organic phase at equilibrium. This involves developing a thermodynamic model that accounts for all the relevant chemical reactions occurring in the system, including complexation, acid-base reactions, and phase transfer.

For the system involving this compound, such a model would incorporate the stoichiometry and equilibrium constants of the metal-ligand complexes formed. Quantum chemical calculations can provide valuable input for these models by estimating the Gibbs free energies of formation for the various species involved. nih.gov By combining theoretical calculations with experimental data, it is possible to develop a comprehensive speciation model that can predict the distribution of the metal under a wide range of conditions, such as pH, ligand concentration, and metal loading. This predictive capability is essential for the design and optimization of industrial solvent extraction processes.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Methylenediphosphonate Ligands

The development of new and improved methylenediphosphonate ligands is moving beyond trial-and-error synthesis towards a more predictive, design-oriented approach. This strategy is crucial for creating extractants with superior selectivity and efficiency for targeted metal ions, particularly in the challenging separation of minor actinides from lanthanides in used nuclear fuel. wikipedia.org

Structure-Activity Relationships: A key focus is on understanding the intricate relationship between the molecular structure of the ligand and its extraction capabilities. Researchers are systematically modifying the alkyl chains and the bridging methylene (B1212753) group of the diphosphonate structure. For instance, altering the length and branching of the alkyl groups can significantly impact the ligand's solubility in various diluents and its steric interactions, which in turn affects extraction efficiency and selectivity. The principle that elongating an alkyl linker can improve inhibitory activity due to better positioning and hydrophobic interactions has been observed in other molecular design studies. nih.gov This systematic approach allows for the fine-tuning of the ligand's properties to suit specific separation processes.

Computational Modeling and Simulation: The rational design process is heavily augmented by advanced computational tools. tum.detechscience.com Molecular modeling and simulations provide deep insights into the complexation behavior of methylenediphosphonates with metal ions at the atomic level. nih.govzib.de These computational methods can predict the stability of metal-ligand complexes, the influence of different solvent environments, and the thermodynamic parameters of the extraction process. By simulating the interactions, researchers can screen potential ligand structures and identify promising candidates for synthesis, thereby reducing the experimental workload and accelerating the discovery of next-generation extractants. nih.govgrafiati.com This computational-experimental synergy is essential for developing ligands with enhanced performance for advanced nuclear fuel reprocessing. uknnl.com

A summary of influential factors in ligand design is presented below:

Structural FeatureInfluence on ExtractionDesign Goal
Alkyl Chain Length Affects solubility, steric hindrance, and complex stability.Optimize for specific diluents and target ions.
Alkyl Chain Branching Modifies steric crowding around the coordination site.Enhance selectivity by controlling access to the metal center.
Methylene Bridge Influences the "bite angle" of the bidentate chelation.Fine-tune the geometry for specific metal ion sizes.
Substituents Can introduce electronic effects or additional functionalities.Improve extraction kinetics or introduce new separation mechanisms.

Integration of Tetrahexyl Methylenediphosphonate into Advanced Separation Technologies

Supported Liquid Membranes (SLMs) and Hollow-Fiber Contactors: One promising avenue is the use of supported liquid membranes, where the this compound-containing organic phase is immobilized within the pores of a microporous support. This configuration allows for the selective transport of metal ions across the membrane, combining extraction and stripping into a single continuous process. Hollow-fiber contactors offer a similar advantage, providing a very high surface area-to-volume ratio for rapid and efficient mass transfer. These technologies can significantly reduce the amount of solvent required compared to conventional mixer-settlers.

Centrifugal Contactors: For large-scale industrial applications, centrifugal contactors are being investigated. These devices use high gravitational forces to rapidly and efficiently mix and separate the aqueous and organic phases. The short residence time within the contactors is particularly advantageous when working with radiolytically sensitive systems, as it minimizes the degradation of the extractant. The development of advanced PUREX processes, for instance, aims to separate neptunium (B1219326) and technetium in the first extraction cycle, highlighting the need for robust and efficient separation equipment.

A comparison of these technologies is outlined in the table below:

TechnologyPrinciple of OperationAdvantages
Supported Liquid Membranes Immobilized solvent in a porous membrane for selective transport.Low solvent inventory, simultaneous extraction and stripping.
Hollow-Fiber Contactors High surface area contact between phases in a compact module.High efficiency, small footprint, reduced solvent needs.
Centrifugal Contactors Rapid phase mixing and separation using centrifugal force.Short residence time, high throughput, compact design.

Green Chemistry Principles in Methylenediphosphonate Synthesis and Application

The principles of green chemistry are increasingly influencing the entire lifecycle of chemical processes, from synthesis to application. For methylenediphosphonates, this involves developing more environmentally benign synthetic routes and utilizing greener solvents in extraction processes.

Sustainable Synthesis: Researchers are exploring alternative synthetic pathways for this compound and its derivatives that reduce the use of hazardous reagents and minimize waste generation. This includes investigating catalytic methods and optimizing reaction conditions to improve atom economy.

Exploration of Novel Applications in Interfacial Chemistry and Nanomaterials

The unique chelating properties of this compound are opening up applications beyond traditional solvent extraction, particularly in the fields of interfacial chemistry and nanomaterials.

Functionalized Surfaces and Nanoparticles: The phosphonate (B1237965) groups of the molecule can act as strong anchoring points to various metal and metal oxide surfaces. This allows for the creation of functionalized surfaces with specific chemical properties. For example, by grafting this compound onto the surface of silica (B1680970) or other nanoparticles, it is possible to create solid-phase extraction materials. These functionalized nanoparticles can be used as highly selective sorbents for the removal of specific metal ions from aqueous solutions. A CyMe4-BTPhen functionalized silica gel has demonstrated high selectivity for Am(III) over Eu(III), achieving a separation factor greater than 154. researchgate.net

Nanomaterial Synthesis: this compound can also play a role as a capping agent or stabilizer in the synthesis of nanoparticles. By coordinating to the surface of growing nanocrystals, it can control their size, shape, and dispersibility. This opens up possibilities for creating novel nanomaterials with tailored optical, magnetic, or catalytic properties for a wide range of technological applications.

Collaborative Research for Industrial Scale-Up and Implementation

Bridging the gap between laboratory-scale research and industrial application is a critical challenge that requires concerted and collaborative efforts. The successful implementation of this compound-based separation processes depends on a holistic approach that considers technological readiness, economic viability, and integrated process design. uknnl.com

Pilot-Scale Demonstrations: Moving from beaker-scale experiments to pilot-scale demonstrations is an essential step to validate the performance and robustness of a separation process under conditions that more closely resemble an industrial environment. These larger-scale tests are crucial for identifying and resolving potential issues related to process stability, solvent degradation, and waste management.

International Collaboration: The challenges associated with advanced nuclear fuel cycles and waste management are global in nature. International collaborations between research institutions, national laboratories, and industrial partners are vital for sharing knowledge, leveraging complementary expertise, and avoiding duplication of effort. uknnl.com Such collaborations can accelerate the development and deployment of advanced separation technologies, ensuring that future nuclear energy systems are both sustainable and economically competitive. uknnl.com The development of advanced reprocessing technologies is an ongoing international effort to reduce the radiotoxicity and heat load of high-level waste.

Q & A

Basic: What are the standard synthetic routes for tetrahexyl methylenediphosphonate, and how do reaction conditions influence purity and yield?

This compound is typically synthesized via esterification of methylenediphosphonic acid with hexanol under acidic or catalytic conditions. Key factors affecting purity include the choice of alkylating agent, reaction temperature, and purification methods. For instance, molecular distillation at high vacuum (e.g., 1×10 mm Hg) and controlled temperatures (~195°C for hexyl derivatives) is critical to minimize decomposition while removing impurities . Lower alkyl analogs (e.g., butyl or amyl) may require milder conditions but exhibit higher phase separation tendencies in solvent systems, complicating purification .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): Confirms alkyl chain attachment and phosphonate group integrity.
  • Mass Spectrometry (MS): Validates molecular weight and detects degradation products (e.g., phosphorus oxides under thermal stress) .
  • X-ray Absorption Spectroscopy (XAS): Provides insights into coordination behavior in metal complexes, particularly in catalytic or biomedical applications .
  • High-Performance Liquid Chromatography (HPLC): Monitors purity, especially when assessing batch-to-batch consistency for experimental reproducibility .

Advanced: How do alkyl chain length variations in methylenediphosphonate derivatives impact their physicochemical properties in solvent extraction systems?

Increasing alkyl chain length (e.g., from butyl to hexyl) enhances acid tolerance (up to 5M HNO₃) and reduces phase separation in biphasic systems. However, longer chains increase viscosity and complicate purification. For example, tetrahexyl derivatives tolerate higher aqueous acid/salt concentrations but require molecular distillation due to high boiling points (~195°C). In contrast, tetrabutyl analogs form two organic phases even with water, limiting utility in simple extraction setups . Researchers must balance solvent stability, density, and viscosity based on application requirements.

Advanced: What methodological considerations are essential when designing preclinical biodistribution studies for technetium-labeled methylenediphosphonate complexes?

  • Control Groups: Use unlabeled complexes or alternative tracers (e.g., Tc-99m PPi) to compare bone uptake efficiency and clearance rates .
  • Biomarkers: Track urinary excretion rates and blood retention times (e.g., Tc-99m MDP shows faster urinary clearance than PPi in rabbits) .
  • Sampling Strategy: Retrospective designs with matched cohorts (e.g., 64 patients per group) can assess clinical efficacy but require rigorous exclusion criteria to mitigate confounding variables .
  • Imaging Protocols: Standardize gamma camera settings and radiopharmaceutical dosing to ensure reproducibility across studies .

Advanced: How can researchers resolve contradictions in solvent phase behavior between different methylenediphosphonate derivatives during extraction processes?

Contradictions often arise from alkyl chain length effects on solvent density and miscibility. For example, tetraamyl methylenediphosphonate (TAMDP) forms a single organic phase with aqueous HNO₃, whereas tetrabutyl analogs (TBMDP) phase-separate. To address this:

  • Systematic Screening: Test derivatives across a range of acid/salt concentrations to map phase boundaries .
  • Co-Solvents: Introduce diluents like n-dodecane (50% v/v) to reduce viscosity while maintaining density gradients .
  • Computational Modeling: Predict phase behavior using Hansen solubility parameters or COSMO-RS simulations to guide solvent selection.

Advanced: What strategies optimize the balance between acid tolerance and viscosity in this compound for industrial applications?

  • Hybrid Solvent Systems: Blend tetrahexyl derivatives with low-viscosity diluents (e.g., n-dodecane) to improve handling without compromising acid resistance .
  • Temperature Control: Operate extraction processes at elevated temperatures (≤80°C) to lower viscosity while avoiding thermal decomposition thresholds (~220°C) .
  • Process Design: Use continuous-flow mixing to mitigate viscosity-related mass transfer limitations in batch reactors .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

  • Decomposition Risks: Avoid high temperatures (>200°C) to prevent hazardous byproducts (e.g., phosphorus oxides, hydrogen chloride) .
  • Incompatible Materials: Separate from strong oxidizing agents to prevent reactive degradation .
  • Storage: Maintain under inert atmospheres (N₂/Ar) at room temperature to ensure chemical stability .

Advanced: How can researchers validate the catalytic activity of cobalt complexes with methylenediphosphonate ligands in water oxidation reactions?

  • Structural Analysis: Use XAS to confirm ligand coordination and oxidation states of cobalt during catalytic cycles .
  • Kinetic Studies: Monitor O₂ evolution rates under visible light irradiation and correlate with ligand structure (e.g., alkyl chain effects on electron transfer) .
  • Comparative Testing: Benchmark against established catalysts (e.g., CoOx nanoparticles) to assess efficiency improvements .

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